Osteogenic growth peptide
Description
Osteogenic Growth Peptide (OGP) is a 14-amino acid endogenous peptide (YGFGG) derived from histone H4, first identified in regenerating bone marrow . It plays a pivotal role in bone homeostasis by stimulating osteoblast proliferation, differentiation, and mineralization. OGP enhances alkaline phosphatase (ALP) activity, collagen synthesis, and osteocalcin expression, critical markers of osteogenesis . Its optimal bioactive concentration ranges from 0.01 nM to 10⁻⁹ M, depending on the cell type and experimental conditions .
OGP also exhibits hematopoietic effects, promoting bone marrow stromal cell engraftment and increasing white blood cell counts . Mechanistically, OGP activates signaling pathways such as TGF-β, BMP, and Wnt, which synergize to regulate bone formation .
Properties
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H110N22O18/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77)/t38-,39+,43-,44-,45-,46-,47-,48-,49-,50-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTJGCYVIRTGMZ-PXGLAOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H110N22O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157894 | |
| Record name | Osteogenic growth peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132996-61-3 | |
| Record name | Osteogenic growth peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132996613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osteogenic growth peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Workflow
-
Tripeptide Synthesis : H-Tyr-Gly-Phe-OH (YGF) is prepared using EDC/HOAt-mediated coupling in dimethylformamide (DMF) at 0°C.
-
Dipeptide Synthesis : H-Gly-Gly-OtBu (GG-OtBu) is synthesized via mixed carbonic anhydride intermediates.
-
Fragment Coupling : YGF and GG-OtBu are coupled using EDC/HOAt, followed by tert-butyl group removal with TFA.
Optimization and Scalability
-
Epimerization Control : HPLC monitoring ensures <0.5% epimerization during coupling.
-
Yield : The process achieves >85% yield at kilogram scales, with a total purity of 99.2% post-purification.
Synthesis of OGP Analogues and Cyclostereoisomers
Structural modifications enhance OGP’s stability and bioavailability:
-
Retro-Inverso Analogues : Cyclic peptides like Gly-Gly-D-Phe-Gly-D-Tyr mimic OGP(10–14)’s bioactivity while resisting proteolysis.
-
Methacrylated OGP (OGP-MA) : Photo-crosslinkable OGP derivatives are grafted into hydrogels for sustained release, as confirmed by FTIR spectra showing C=O and N-H bond formation.
Analytical Characterization and Quality Control
OGP synthesis is validated through rigorous analytical methods:
Challenges and Industrial Considerations
-
Stability Issues : OGP’s sensitivity to environmental factors necessitates covalent conjugation in hydrogels or cyclization.
-
Cost-Efficiency : SPPS is costly for large-scale production, making fragment coupling preferable for OGP(10–14).
-
Regulatory Compliance : Peptide therapeutics require stringent purity standards, achieved through multi-step HPLC purification .
Chemical Reactions Analysis
Types of Reactions: Osteogenic growth peptide primarily undergoes reactions related to its biological activity rather than traditional chemical reactions like oxidation or reduction. It interacts with cellular receptors and signaling molecules to exert its effects.
Common Reagents and Conditions: The peptide’s activity is often studied in vitro using cell cultures and in vivo using animal models. Common reagents include cell culture media, growth factors, and various biochemical assays to measure its effects on cell proliferation, differentiation, and mineralization .
Major Products Formed: The primary outcome of this compound’s activity is the formation of new bone tissue. This involves the upregulation of osteogenic markers such as alkaline phosphatase, type I collagen, and core binding factor alpha 1 .
Scientific Research Applications
Osteogenic growth peptide has a wide range of scientific research applications:
Mechanism of Action
Osteogenic growth peptide exerts its effects through several molecular pathways:
Receptor Binding: It binds to specific receptors on the surface of osteoblasts and other bone-related cells.
Signal Transduction: The binding activates signaling pathways such as the mitogen-activated protein kinase pathway, leading to the proliferation and differentiation of osteoblasts.
Gene Expression: The peptide upregulates the expression of genes involved in bone formation, including type I collagen and core binding factor alpha 1.
Comparison with Similar Compounds
Comparison with Similar Compounds
VEGF-Mimicking Cyclic Peptides
- Structure and Target : Cyclic peptides (e.g., designed by Goncalves et al.) mimic vascular endothelial growth factor (VEGF) and bind to VEGF receptors (VEGFRs) to modulate angiogenesis .
- Bioactivity : Unlike OGP, which directly stimulates osteoblasts, VEGF-mimicking peptides promote vascularization, indirectly supporting bone repair. A helical peptide antagonist (Basile et al.) showed antiangiogenic activity at 10⁻⁶ M, contrasting OGP’s anabolic effects .
- Clinical Relevance : VEGF peptides are used in ischemic conditions, while OGP is tailored for bone loss disorders .
Bone Morphogenetic Proteins (BMPs)
- Structure : BMPs (e.g., BMP-2, BMP-7) are large dimeric proteins (~30 kDa), whereas OGP is a small peptide (1.6 kDa) .
- Mechanism : BMPs bind to serine/threonine kinase receptors, activating SMAD pathways. OGP acts via GPCRs and integrin receptors, modulating faster intracellular signaling .
- Efficacy : BMPs induce ectopic bone formation at µg/mL doses but carry risks of inflammation and heterotopic ossification. OGP operates at nM concentrations with fewer adverse effects .
Collagen Hydrolysate Peptides
- Composition : Heterogeneous mixtures of low-molecular-weight peptides derived from collagen .
- Function: Enhance osteoarthritic synoviocyte viability but lack specificity for osteogenesis. Batch-to-batch variability in peptide composition reduces reproducibility compared to synthetic OGP .
- Dosage : Effective at mg/mL concentrations, significantly higher than OGP’s nM-range potency .
Pepcan-12 (Endogenous Cannabinoid Peptide)
- Structure: A 12-amino acid peptide with nanomolar affinity for cannabinoid receptor CB1 .
- OGP’s interaction with CB2 receptors suggests a unique dual role in bone and immune regulation .
Comparative Data Table
| Compound | Molecular Weight | Primary Target | Effective Concentration | Key Pathway | Therapeutic Use |
|---|---|---|---|---|---|
| OGP | 1.6 kDa | CB2, Integrins | 0.01 nM – 10⁻⁹ M | TGF-β, BMP, Wnt | Osteoporosis, bone repair |
| VEGF-mimetic peptide | ~1.2 kDa | VEGFR2 | 10⁻⁶ M | MAPK/ERK | Angiogenesis inhibition |
| BMP-2 | 30 kDa | BMPR-I/II | µg/mL | SMAD | Spinal fusion, fractures |
| Collagen hydrolysate | Variable | Collagen receptors | mg/mL | PI3K/AKT | Osteoarthritis support |
| Pepcan-12 | ~1.3 kDa | CB1 | 10⁻⁹ M | cAMP/PKA | Neuroinflammation regulation |
Research Findings and Clinical Implications
- OGP vs. BMPs: While BMPs are FDA-approved for spinal fusion, OGP’s smaller size and lower immunogenicity make it advantageous for localized delivery (e.g., PLGA scaffolds) .
- Microgravity Adaptation : OGP retains osteogenic activity under microgravity, a critical feature for space medicine .
Biological Activity
Osteogenic growth peptide (OGP) is a biologically active peptide that plays a significant role in bone metabolism and regeneration. This article explores the biological activities of OGP, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.
Overview of this compound
OGP is a peptide derived from the N-terminal region of the osteogenic protein, which is involved in bone remodeling and repair processes. It has been shown to possess various biological activities, including promoting osteoblast proliferation, enhancing bone formation, and modulating inflammatory responses.
- CB2 Receptor Interaction : OGP acts as an agonist at the cannabinoid receptor type 2 (CB2). Studies indicate that OGP binding to CB2 is crucial for its biological effects, including the regulation of osteoblast proliferation and inhibition of osteoclastogenesis. The activity of OGP is significantly diminished in the absence of CB2, highlighting its role as a key mediator in bone health and inflammation .
- Biphasic Dose-Response Relationship : OGP exhibits a biphasic response in osteoblasts. At low concentrations, it stimulates proliferation and differentiation, while higher concentrations can reverse these effects . This characteristic is similar to other cannabinoid ligands and suggests a complex regulatory mechanism that may be influenced by the local microenvironment.
-
Molecular Pathways : OGP influences several signaling pathways critical for osteogenesis:
- Transforming Growth Factor-beta (TGF-β) : OGP enhances osteogenic differentiation through TGF-β signaling pathways .
- Bone Morphogenetic Proteins (BMPs) : It also interacts with BMP pathways to promote bone formation .
- Wnt Signaling : The Wnt/β-catenin pathway is another target for OGP, promoting osteoblastic activity and bone matrix deposition .
Osteoblasts
OGP significantly enhances the proliferation and differentiation of osteoblasts. It increases alkaline phosphatase activity and matrix mineralization in both human and animal models .
Mesenchymal Stem Cells (MSCs)
In MSCs, OGP promotes osteogenic differentiation while inhibiting adipogenesis, which is crucial for maintaining healthy bone density . The C-terminal pentapeptide of OGP (OGP(10–14)) has been identified as particularly active in stimulating these processes.
Periodontal Ligament Stem Cells
Recent studies have demonstrated that OGP can enhance the osteogenic differentiation of human periodontal ligament stem cells (hPDLSCs), suggesting its potential application in dental tissue regeneration .
Case Studies and Experimental Findings
| Study | Model | Findings |
|---|---|---|
| Idris et al. (2008) | Mouse model | Exogenous administration of OGP prevented age-related bone loss by enhancing osteoblast activity through CB2 receptor activation. |
| Greenberg et al. (1995) | Human subjects | Serum levels of OGP decline with age, correlating with reduced bone density in premenopausal women. |
| Miguel et al. (2005) | In vitro | Demonstrated a biphasic effect of OGP on osteoblast proliferation; low doses enhanced proliferation while high doses inhibited it. |
| Recent Study (2022) | hPDLSCs | Low concentrations of OGP significantly increased osteogenic differentiation compared to higher concentrations. |
Clinical Implications
The biological activities of OGP suggest its potential as a therapeutic agent for conditions such as osteoporosis and other degenerative bone diseases. By modulating osteoblast activity and inflammation, OGP could serve as a novel approach to enhance bone healing and regeneration.
Q & A
Q. How to compare the bioactivity of full-length OGP versus truncated fragments (e.g., OGP(10-14))?
- Methodological Answer : Perform dose-response assays (e.g., proliferation, ALP activity) in parallel. Structural analogs (e.g., scrambled sequences) help distinguish sequence-specific effects. Molecular docking studies can predict fragment binding affinity to OGP receptors (e.g., G-protein-coupled receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
